molecular formula C6H6O2<br>C6H4(OH)2<br>C6H6O2 B1673460 Hydroquinone CAS No. 123-31-9

Hydroquinone

Cat. No. B1673460
CAS RN: 123-31-9
M. Wt: 110.11 g/mol
InChI Key: QIGBRXMKCJKVMJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Hydroquinone is produced industrially in two main ways . The most widely used route is similar to the cumene process in reaction mechanism and involves the dialkylation of benzene with propene to give 1,4-diisopropylbenzene . This compound reacts with air to afford the bis (hydroperoxide), which is structurally similar to cumene hydroperoxide and rearranges in acid to give acetone and hydroquinone .


Molecular Structure Analysis

Hydroquinone is an aromatic organic compound with a chemical formula C6H6O2 . Hydroquinone has two hydroxyl groups binding to a benzene ring in the para position .


Chemical Reactions Analysis

Hydroquinone reduces melanin pigment production through inhibition of the tyrosinase enzyme, which is involved in the initial step of the melanin pigment biosynthesis pathway . The reactivity of hydroquinone’s hydroxyl groups resembles that of other phenols, being weakly acidic . The resulting conjugate base undergoes easy O-alkylation to give mono- and diethers .


Physical And Chemical Properties Analysis

Hydroquinone is a white, odorless, crystalline solid with an extremely low vapor pressure . It is moderately soluble in water and highly soluble in alcohol .

Scientific Research Applications

Antioxidant in Manufacturing

Hydroquinone serves as a powerful antioxidant in the manufacturing of rubber and plastics. Its antioxidant properties are crucial for preventing the premature aging and degradation of materials exposed to oxidation and environmental stressors. This application underscores hydroquinone's versatility beyond biomedical uses, highlighting its role in enhancing the durability and lifespan of industrial products (Porter, 2006).

Skin Lightening and Pigmentation Disorders

While primarily recognized for its skin lightening effects, hydroquinone's application extends into the treatment of pigmentation disorders. It is employed by dermatologists to treat conditions like melasma, offering a cosmetic solution to even out skin tone. This therapeutic use is supported by its effectiveness in inhibiting melanin production, although it is crucial to monitor its application due to potential side effects (Dadzie & Petit, 2009).

Safety and Efficacy in Dermatology

Despite concerns over its safety, hydroquinone has been demonstrated to be a safe and effective molecule for the treatment of hyperpigmentary disorders. Over decades of use, it has not been directly linked to cutaneous or internal malignancies, affirming its role in the dermatological treatment of hyperpigmentation conditions (Nordlund, Grimes, & Ortonne, 2006).

Nanoparticle Synthesis

Hydroquinone has found a novel application in the field of nanotechnology, particularly in the synthesis of monodispersed, spherical gold nanoparticles. Its role in reducing gold ions to form nanoparticles highlights its importance in materials science, enabling the production of nanoparticles with precise control over size and shape for various technological applications (Perrault & Chan, 2009).

Safety And Hazards

Exposure to hydroquinone may cause irritation to the eyes and central nervous system . Workers may be harmed from exposure to hydroquinone . The level of exposure depends upon the dose, duration, and work being done .

Future Directions

Future efforts will be directed at a more comprehensive exploitation of the outlined synthetic routes for the refinement and expansion of existing SARs for SERCA inhibition by hydroquinones . Finally, the preparation of inhibitors tethered to a second molecular entity will be explored further .

properties

IUPAC Name

benzene-1,4-diol
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InChI

InChI=1S/C6H6O2/c7-5-1-2-6(8)4-3-5/h1-4,7-8H
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InChI Key

QIGBRXMKCJKVMJ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1O)O
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Molecular Formula

C6H6O2, Array
Record name HYDROQUINONE
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Related CAS

26982-52-5
Record name Hydroquinone homopolymer
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DSSTOX Substance ID

DTXSID7020716
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Molecular Weight

110.11 g/mol
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Physical Description

Hydroquinone appears as light colored crystals or solutions. May irritate the skin, eyes and mucous membranes. Mildly toxic by ingestion or skin absorption., Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, Light-tan, light-gray, or colorless crystals; [NIOSH], Solid, COLOURLESS CRYSTALS., Light-tan, light-gray, or colorless crystals.
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Boiling Point

545 to 549 °F at 760 mmHg (EPA, 1998), 285-287, 285-287 °C, 286.00 to 288.00 °C. @ 760.00 mm Hg, 287 °C, 545 °F
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Flash Point

329 °F (EPA, 1998), 329 °F, 329 °F (CLOSED CUP), 165 °C (329 °F) (Closed cup), 329 °F (165 °C) (Closed cup), 165 °C, 329 °F (Molten)
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Solubility

10 to 50 mg/mL at 68 °F (NTP, 1992), 6.72g/L at 20 deg C, In water, 72,000 mg/L at 25 °C, In water, 6.72 g/L at 20 °C. Also water solubility = 3.85 g/L at 0 °C; 5.12 g/L at 10 °C; 5.40 g/L at 15 °C; 8.76 g/L at 30 °C; 11.5 g/L at 40 °C; 25/9 g/L at 60 °C; 46.8 g/L at 80 °C; 66.4 g/L at 100 °C, 7% soluble in water at 25 °C, Grams of hydroquinone per 100 g solvent (30 °C); ethanol 46.4; acetone 28.4; water 8.3; benzene 0.06; tetrachloromethane 0.01, For more Solubility (Complete) data for HYDROQUINONE (6 total), please visit the HSDB record page., 72.0 mg/mL at 25 °C, Solubility in water, g/100ml at 15 °C: 5.9, 7%
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Density

1.332 at 59 °F (EPA, 1998) - Denser than water; will sink, 1.330 g/cu cm at 20 °C, Density of "saturated" air = 1.011 (150 °C) (air = 1) ... Crystals remain relatively stable in air if dry ... Reacts with molecular oxygen undergoing autooxidation in aqueous media, Relative density (water = 1): 1.3, 1.332 at 59 °F, 1.33
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Vapor Density

3.81 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 3.81 (Air = 1), Relative vapor density (air = 1): 3.8, 3.81
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Vapor Pressure

4 mmHg at 302 °F (EPA, 1998), 0.000019 [mmHg], 1.9X10-5 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 0.12, 4 mmHg at 302 °F, 0.00001 mmHg
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Mechanism of Action

Hydroquinone reduces melanin pigment production through inhibition of the tyrosinase enzyme, which is involved in the initial step of the melanin pigment biosynthesis pathway. Hydroquinone takes several months to take effect., Benzene is a well-established human carcinogen. Benzene metabolites hydroquinone (HQ) and benzoquinone (BQ) are highly reactive molecules capable of producing reactive oxygen species and causing oxidative stress. /This study/ investigated the role of the Nrf2, a key nuclear transcription factor that regulates antioxidant response element (ARE)-containing genes, in defense against HQ- and BQ-induced cytotoxicity in cultured human lung epithelial cells (Beas-2B). When the cells were exposed to HQ or BQ the activity of an ARE reporter was induced in a dose-dependent manner, meanwhile Nrf2 protein levels were elevated and accumulated in the nucleus. Increased expression of well-known Nrf2-dependent proteins including NQO1, GCLM, GSS and HMOX was also observed in the HQ/BQ-treated cells. Moreover, transient overexpression of Nrf2 conferred protection against HQ- and BQ-induced cell death, whereas knockdown of Nrf2 by small interfering RNA resulted in increased apoptosis. /This study/ also found that the increased susceptibility of Nrf2-knockdown cells to HQ and BQ was associated with reduced glutathione levels and loss of inducibility of ARE-driven genes, suggesting that deficiency of Nrf2 impairs cellular redox capacity to counteract oxidative damage. Altogether, these results suggest that Nrf2-ARE pathway is essential for protection against HQ- and BQ-induced toxicity.
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Product Name

Hydroquinone

Color/Form

White crystals, Monoclinic prisms (sublimation); needles from water; prisms from methanol, Light-tan, light-gray, or colorless crystals

CAS RN

123-31-9
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Melting Point

338 to 340 °F (EPA, 1998), 170-171, 170-171 °C, MP: 173 °C; BP 288 °C, Heat of fusion at melting point = 2.71X10+7 J/kmol, 172.3 °C, 172 °C, 338 °F
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Synthesis routes and methods I

Procedure details

A stirrer, a cooler and a temperature indicator were provided to a four-necked flask having an internal volume of 200 ml; to this flask, 13.0 g of phenol, 4.0 g of 1,4-dioxane, 6.0 g of water and 1.3 g of TS-1 catalyst, prepared according to the above described procedure, were added, and heated to 70° C. by an oil bath. After the temperature of the mixture reached 70° C., 3.0 g of 31 weight % of hydrogen peroxide was added dropwise using a quantitative pump over 2 hours, and stirred further for 20 minutes after the addition. The reaction solution was analyzed by liquid chromatography, and the yields of hydroquinone and catechol were calculated. The results are shown in Table 1.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
1.3 g
Type
catalyst
Reaction Step One
Name
Quantity
6 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

One commercial process, believed to be practiced by the Sumitomo Chemical Company, Ltd. is described in part by Suda et al. U.S. Pat. No. 3,953,521, British Patent Specification No. 921,557, Suda et al. U.S. Pat. No. 3,950,431, Suda et al. U.S. Pat. No. 3,923,908, Suda et al. U.S. Pat. No. 3,928,469, and Japanese Pat. No. 61-327 and Japanese Kokai No. 58-88357. The Sumitomo process involves the continuous production of m- and p-DHP by hydroperoxidation of m- and p-DIPB in liquid phase using an alkali catalyst, such as 10-20 vol % of a 2% sodium hydroxide (NaOH) solution at 95°-115° C. and air at a pressure within the range of atmospheric to 10 atmospheres. The hydroperoxidation product is extracted with a 4% aqueous sodium hydroxide solution to separate DHP and m-diisopropylbenzene hydroxyhydroperoxide (HHP) from unreacted m-DIPB and diisopropylbenzene monohydroperoxide (MHP). The MHP/m-DIPB fraction is recycled to the hydroperoxidation reaction vessel. The DHP/HHP fraction, in the form of an aqueous solution containing sodium salts of DHP and HHP, is heated to 80° C. and extracted with methyl isobutyl ketone (MIBK) to recover DHP and HHP. The MIBK solution of DHP/HHP is then washed with an organic solvent to reduce the HHP content, and mixed with an acid catalyst, such as 0.5-2% concentrated sulfuric acid (H2SO4) and, in some instances, hydrogen peroxide (H2O2) to decompose the DHP to either resorcinol or hydroquinone and acetone. The decomposition product is then neutralized with an aqueous ammonia solution, then distilled to obtain crude resorcinol or hydroquinone. Methods for purifying the crude resorcinol are described in Suda et al. U.S. Pat. Nos. 3,929,920; 3,911,030, and 3,969,420, and Japan Kokai No. 78-53626 and British Pat. No. 2,061,926 A.
[Compound]
Name
m- and p-DHP
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
DHP HHP
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
sodium salts
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
HHP
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A 10-liter reactor as for the previous Example is charged with 4,255.8 g of phenol, 813 g of water and 42 g of titanium silicalite. As the system has reached its thermal equilibrium, there are added 675.2 g of 60% H2O2. After three hours of reaction there are obtained 250 g of pyrocatechol, 318 g of hydroquinone and 157 g of tarry by-products.
Quantity
255.8 g
Type
reactant
Reaction Step One
Name
Quantity
675.2 g
Type
reactant
Reaction Step Two
Quantity
42 g
Type
catalyst
Reaction Step Three
Name
Quantity
813 g
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

With 10 g. (106 m.moles) of phenol was admixed the ketone peroxide as listed in Table 3 so that a peroxide amount (P) may be 5.30. To the mixture was added 0.70 g. of indium sulfate (In2 (SO4)3.9H2O) and then the reaction was carried out at 100° C. for 30 minutes. Yields of catechol and hydroquinone are shown in Table 3.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ketone peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( P )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods V

Procedure details

In a 300 ml four-necked flask equipped with a stirrer, a condenser, and a thermometer were charged 65.8 g (0.7 mol) of phenol, 3.5 g (0.035 mol) of methyl isobutyl ketone, and 50 mg of each of the compounds shown in Table 1 below as a catalyst. The mixture was heated to 100° C., and 1.98 g (0.035 mol) of 60 wt % aqueous hydrogen peroxide was added thereto, followed by stirring for 30 minutes. The resulting reaction mixture was analyzed by gas chromatography to obtain yields of catechol and hydroquinone. The results obtained are shown in Table 1.
Quantity
65.8 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydroquinone
Reactant of Route 2
Hydroquinone
Reactant of Route 3
Hydroquinone
Reactant of Route 4
Hydroquinone
Reactant of Route 5
Hydroquinone
Reactant of Route 6
Hydroquinone

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